

performance of 4-fluoro-N,N-dimethylbenzenesulfonamide in different biological matrices

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Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B1300339

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Performance of Benzenesulfonamides in Biological Matrices: A Comparative Guide

Disclaimer: Due to the absence of published experimental data for **4-fluoro-N,N-dimethylbenzenesulfonamide** in biological matrices, this guide provides a comparative analysis based on the performance of structurally related benzenesulfonamide compounds. The data presented here is representative of this class of molecules and serves as a surrogate to illustrate the analytical methodologies and expected performance characteristics.

This guide offers an objective comparison of the analytical performance for the quantification of benzenesulfonamides in common biological matrices. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and metabolism studies.

Quantitative Performance Data

The following tables summarize typical performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of a representative benzenesulfonamide in human plasma and urine.

Table 1: Performance Characteristics in Human Plasma

Parameter	Representative Benzenesulfonamide	Alternative Sulfonamide (e.g., Sulfamethazine)
Linearity Range	1 - 1000 ng/mL	0.5 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995	> 0.99
Accuracy (% Bias)	Within $\pm 15\%$	Within $\pm 15\%$
Precision (% CV)	< 15%	< 15%
Recovery	85 - 110%	80 - 115%
Matrix Effect	Minimal to moderate ion suppression	Variable, often requires matrix-matched calibrants
Lower Limit of Quantification (LLOQ)	1 ng/mL	0.5 ng/mL

Table 2: Performance Characteristics in Human Urine

Parameter	Representative Benzenesulfonamide	Alternative Sulfonamide (e.g., Sulfadiazine)
Linearity Range	5 - 5000 ng/mL	1 - 2000 ng/mL
Correlation Coefficient (r^2)	> 0.99	> 0.99
Accuracy (% Bias)	Within $\pm 20\%$	Within $\pm 20\%$
Precision (% CV)	< 20%	< 20%
Recovery	75 - 110%	70 - 120%
Matrix Effect	Significant variability, dilution is often necessary	High variability due to salt content and pH
Lower Limit of Quantification (LLOQ)	5 ng/mL	1 ng/mL

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma

- Aliquot: Transfer 100 μ L of human plasma to a microcentrifuge tube.
- Internal Standard Addition: Add 10 μ L of an internal standard solution (e.g., a deuterated analog of the benzenesulfonamide) in methanol.
- Protein Precipitation & Extraction: Add 500 μ L of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
- Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 5 minutes.
- Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μ L of the mobile phase.
- Analysis: Inject an aliquot into the LC-MS/MS system.

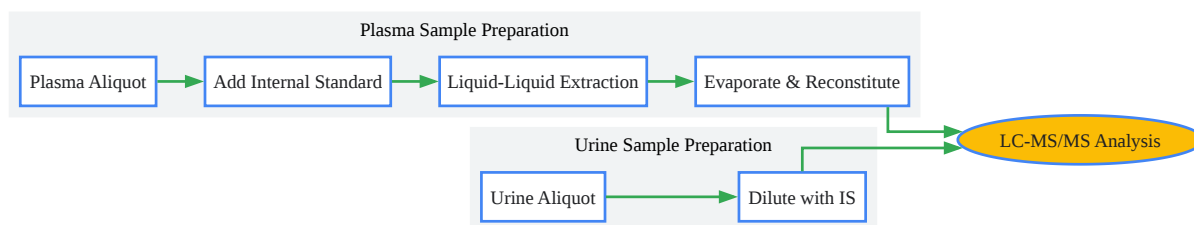
Sample Preparation: Dilute-and-Shoot for Urine

- Aliquot: Transfer 50 μ L of human urine to a microcentrifuge tube.
- Dilution: Add 450 μ L of a diluent (e.g., mobile phase or a buffered solution) containing the internal standard.
- Vortex & Centrifuge: Vortex the mixture for 30 seconds, followed by centrifugation at 10,000 x g for 5 minutes to pellet any particulate matter.
- Supernatant Transfer: Transfer the supernatant to an autosampler vial.
- Analysis: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

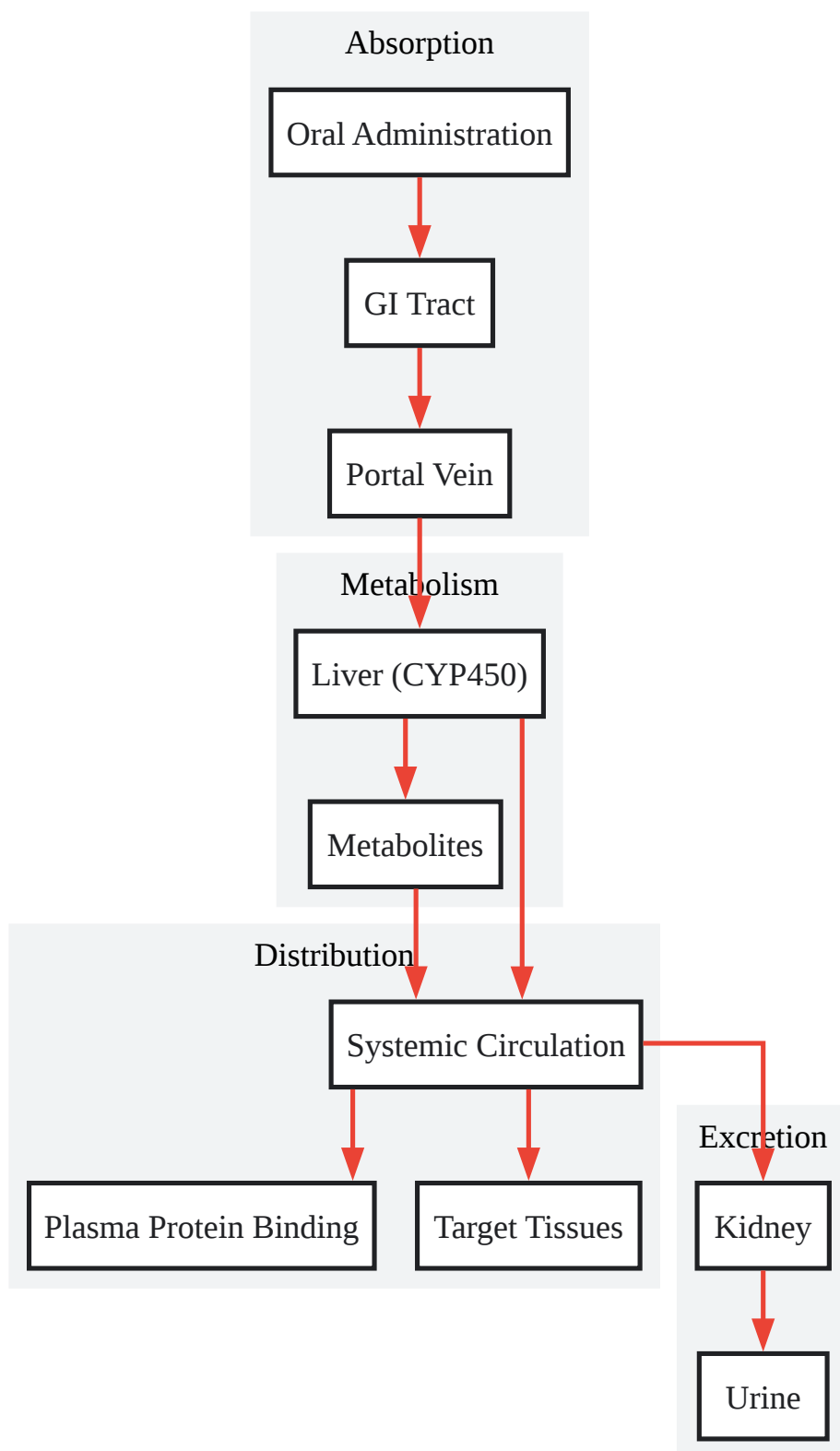
- **Chromatographic Column:** A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m) is commonly used.
- **Mobile Phase:** A gradient elution with a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.
- **Flow Rate:** A flow rate of 0.4 mL/min is generally employed.
- **Mass Spectrometry:** A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
- **Detection Mode:** Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizations



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Caption: Experimental workflow for the analysis of benzenesulfonamides in plasma and urine.



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Caption: Generalized pharmacokinetic pathway of benzenesulfonamides.

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